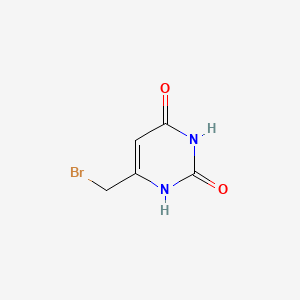![molecular formula C6H6NNaO4 B599773 Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 117957-44-5](/img/structure/B599773.png)
Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate” is also known as "(3S,5S)-carbapenam-3-carboxylate" . It is a chemical compound that is part of the carbapenam family .
Synthesis Analysis
The synthesis of similar structures like bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This process allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “(3S,5S)-carbapenam-3-carboxylate” is based on a bicyclo[3.2.0]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis
The chemical reactions involving similar structures like bicyclo[2.2.1]heptane-1-carboxylates involve a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,5S)-carbapenam-3-carboxylate” include a molecular formula of C7H8NO3 and an average mass of 154.144 Da .Scientific Research Applications
Microbial Food Safety
Sodium salts, including sodium chloride and derivatives, play a crucial role in microbial food safety. They inhibit the growth of pathogens and spoilage microorganisms in various food systems. For example, sodium chloride prevents Clostridium botulinum in processed meats and cheeses, while sodium lactate and sodium diacetate are used to inhibit Listeria monocytogenes in ready-to-eat meats. These applications underline the necessity of sodium salts in producing safe and wholesome foods (Taormina, 2010).
Sodium Reduction in Food Processing
The drive for sodium reduction in food processing arises from the link between high sodium intake and cardiovascular diseases. Salt substitutes and flavor enhancers are being explored to reduce sodium content without compromising taste. For instance, potassium chloride (KCl) and phosphates are used as replacements, aiming to maintain food quality while addressing health concerns (Albarracín et al., 2011).
Coordination Behavior and Biological Activity
Research into the coordination behavior and biological activity of sodium compounds with metal ions has shown promising results in antibacterial and antifungal effects. Diclofenac sodium, for example, forms complexes with metal ions like Hg(II), Pb(II), and Sn(II), exhibiting high activity against bacteria and fungi. These findings open up potential applications in medicinal chemistry for sodium-based compounds (Refat et al., 2014).
Flavor Perception and Enhancement in Fermented Foods
Sodium reduction in fermented foods is challenging due to its impact on flavor perception. However, strategies such as odor-induced saltiness enhancement and the application of starter cultures are being developed to compensate for flavor deficiencies in sodium-reduced fermented foods. This area of research is critical for creating healthier food options without compromising taste (Hu et al., 2022).
Salt Taste Perception in Infants and Children
The development of salt taste sensitivity and preferences in infants and children has significant implications for dietary habits. Studies show that early exposure to salty foods influences children's acceptance and preference for sodium-rich foods, suggesting the need for careful consideration of salt content in early diet formulations to prevent future health issues (Liem, 2017).
Future Directions
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . More research is needed to explore the potential applications of “Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate” and similar structures in the field of drug discovery.
properties
IUPAC Name |
sodium;(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4.Na/c8-4-1-5-7(4)2-3(11-5)6(9)10;/h3,5H,1-2H2,(H,9,10);/q;+1/p-1/t3-,5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDNAXJYJHKJQA-WINKWTMZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)CC(O2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2N(C1=O)C[C@H](O2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747359 |
Source


|
| Record name | Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |
CAS RN |
117957-44-5 |
Source


|
| Record name | Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

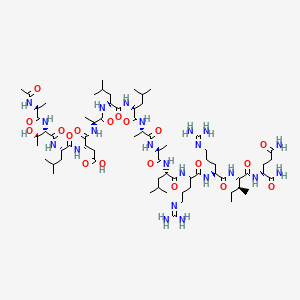

![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
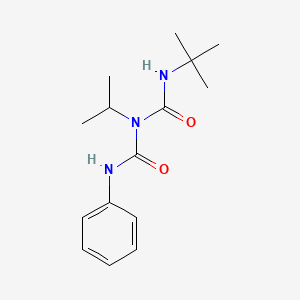
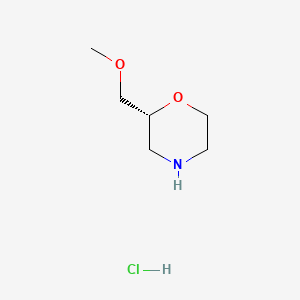
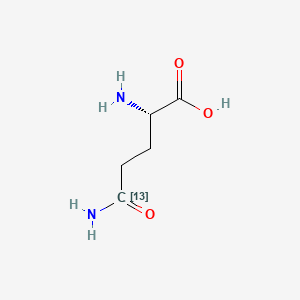
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)


![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)
